Sepin-1

Descripción general

Descripción

Sepin-1 es un inhibidor no competitivo de la enzima separasa, que juega un papel crucial en la división celular al resolver la cohesión cromosómica y el compromiso del centríolo durante la mitosis . La separasa se sobreexpresa en varios tumores humanos, lo que la convierte en un objetivo emergente para la terapia del cáncer . This compound ha mostrado potencial en la inhibición del crecimiento de tumores xenotrasplantados de cáncer de mama en ratones y líneas celulares de cáncer humano al inhibir la proliferación celular e inducir la apoptosis .

Aplicaciones Científicas De Investigación

Sepin-1 tiene varias aplicaciones de investigación científica, que incluyen:

Terapia del cáncer: this compound se está desarrollando como un agente terapéutico para tratar tumores que sobreexpresan separasa.

Estudios de metabolismo de fármacos: this compound se utiliza en estudios para comprender su metabolismo en microsomas hepáticos humanos, de ratón y de rata.

Investigación del ciclo celular: This compound se utiliza para estudiar el papel de la separasa en el ciclo celular, particularmente en la cohesión cromosómica y el compromiso del centríolo durante la mitosis.

Mecanismo De Acción

Sepin-1 ejerce sus efectos inhibiendo la enzima separasa. La separasa es una proteasa de cisteína que escinde la cohesina Rad21 al inicio de la anafase para separar las cromátidas hermanas . This compound inhibe la actividad de la separasa, evitando así la separación de las cromátidas e interrumpiendo la división celular. Esta inhibición conduce a la inducción de apoptosis en las células cancerosas . This compound también disminuye la expresión de la proteína FoxM1 y sus niveles de ARNm, lo que contribuye a su actividad antitumoral .

Análisis Bioquímico

Biochemical Properties

Sepin-1 interacts with separase, a cysteine protease . This interaction inhibits the proteolytic activity of separase, preventing the cleavage of cohesin Rad21, a protein crucial for maintaining sister chromatid cohesion . This compound also interacts with various CYP450 enzymes, including CYP2D6 and CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound has been shown to inhibit cell proliferation and migration . It also decreases the expression of FoxM1, a protein involved in cell cycle progression . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to separase and inhibiting its proteolytic activity . This prevents the cleavage of cohesin Rad21, leading to the inhibition of sister chromatid separation and cell cycle progression . This compound also influences gene expression by reducing the levels of FoxM1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to be well-tolerated in murine and canine models during single- and repeat-dose toxicology studies . Information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth at a dosage of 10 mg/kg . The effects of this compound at different dosages and any potential threshold, toxic, or adverse effects at high doses have not been fully explored .

Metabolic Pathways

This compound is metabolized in human, mouse, and rat liver microsomes, with seven metabolites identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound .

Métodos De Preparación

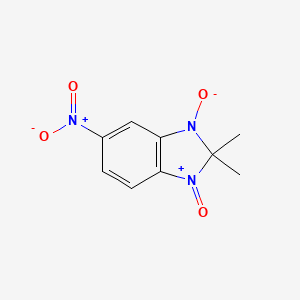

La síntesis de Sepin-1 implica varios pasos, comenzando con la preparación de la estructura central del benzimidazol. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de benzimidazol: La reacción de o-fenilendiamina con un ácido carboxílico adecuado o su derivado en condiciones ácidas para formar el anillo de benzimidazol.

Nitración: Introducción de un grupo nitro en la posición deseada en el anillo de benzimidazol utilizando un agente nitrante como el ácido nítrico.

Oxidación: Oxidación del derivado de benzimidazol para introducir la funcionalidad de 1,3-dióxido utilizando un agente oxidante como el peróxido de hidrógeno.

Análisis De Reacciones Químicas

Sepin-1 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar diferentes metabolitos.

Reducción: this compound puede experimentar reacciones de reducción para formar metabolitos reducidos.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando su grupo nitro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores. Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y aducto, que pueden analizarse utilizando enfoques metabolómicos .

Comparación Con Compuestos Similares

Sepin-1 es único entre los inhibidores de la separasa debido a su mecanismo de inhibición no competitivo y su capacidad para inducir la apoptosis en las células cancerosas. Compuestos similares incluyen otros inhibidores de la separasa que se han identificado mediante un cribado de alto rendimiento de bibliotecas de compuestos pequeños . Estos inhibidores también se dirigen a la separasa, pero pueden diferir en sus mecanismos de inhibición y eficacia.

Compuestos similares

Sepin-2: Otro inhibidor de la separasa identificado mediante un cribado de alto rendimiento.

Sepin-3: Un inhibidor de la separasa con una estructura química diferente, pero con efectos inhibitorios similares en la separasa.

This compound destaca por su mecanismo de acción bien caracterizado y su potencial para aplicaciones terapéuticas en el tratamiento del cáncer.

Propiedades

IUPAC Name |

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSVJDCTDBERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.